molecular formula C16H20F3N3O4S B3445113 1-(2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE

1-(2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B3445113
M. Wt: 407.4 g/mol
InChI Key: PQTHVKCHFIXDFC-UHFFFAOYSA-N
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Description

1-(2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a methanesulfonamido group, and a piperidine ring

Properties

IUPAC Name

1-[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O4S/c1-27(25,26)22(13-4-2-3-12(9-13)16(17,18)19)10-14(23)21-7-5-11(6-8-21)15(20)24/h2-4,9,11H,5-8,10H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTHVKCHFIXDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCC(CC1)C(=O)N)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Methanesulfonamido Intermediate: The reaction begins with the introduction of a trifluoromethyl group to a phenyl ring, followed by the addition of a methanesulfonamido group. This step often requires reagents such as trifluoromethanesulfonyl chloride and a suitable base like triethylamine.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique chemical structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The methanesulfonamido group may also play a role in binding to active sites of enzymes, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares the trifluoromethyl and sulfonamide groups but lacks the piperidine ring.

    1-(2-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-acetyl)-piperidine-4-carbothioamide: Similar in structure but contains a pyrazole ring instead of a phenyl ring.

Uniqueness

1-(2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a trifluoromethyl group, a methanesulfonamido group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE

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